molecular formula C30H52O24 B1511362 Iso-B-pentasaccharide from human urine CAS No. 128464-26-6

Iso-B-pentasaccharide from human urine

Cat. No.: B1511362
CAS No.: 128464-26-6
M. Wt: 796.7 g/mol
InChI Key: NBSHZBYQWUYOIS-NCWFDBPASA-N
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Description

Iso-B-pentasaccharide is a structurally unique oligosaccharide identified in human urine, characterized by its branched pentameric configuration with β-glycosidic linkages. Urinary oligosaccharides like Iso-B-pentasaccharide are likely derived from glycosaminoglycan (GAG) degradation, glycoprotein turnover, or dietary sources, reflecting dynamic biochemical processes in the body . Analytical challenges in isolating and characterizing such compounds arise from urine's high chemical diversity, which includes >5–10 times more metabolites than other biofluids like saliva .

Properties

CAS No.

128464-26-6

Molecular Formula

C30H52O24

Molecular Weight

796.7 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(2R,3R,4R,5R)-5,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)51-22-10(5-33)48-26(45)21(44)24(22)53-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3/t6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+,25+,26?,27-,28-,29+,30-/m0/s1

InChI Key

NBSHZBYQWUYOIS-NCWFDBPASA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)O)O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)O)O)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Urinary Compounds

Structural and Functional Analogues

Iso-B-pentasaccharide shares functional similarities with other urinary oligosaccharides, such as chondroitin sulfate-derived fragments and heparan sulfate degradation products , which also exhibit branched structures and sulfation patterns. However, its β-linkage configuration distinguishes it from common α-linked oligosaccharides like maltopentaose, altering its enzymatic stability and receptor interactions .

Key structural comparisons :

Compound Glycosidic Linkage Source Functional Role
Iso-B-pentasaccharide β-(1→4/6) branched Human urine Unknown; potential biomarker
Chondroitin sulfate fragments β-(1→3/4) GAG degradation Tissue remodeling, inflammation
Maltopentaose α-(1→4) linear Dietary starch hydrolysis Energy metabolism
Analytical Methodologies

Iso-B-pentasaccharide requires advanced separation techniques due to its polar nature and low abundance. Methods overlap with those used for phenolic compounds (e.g., bisphenol A) and amino acid derivatives (e.g., asymmetric dimethylarginine, ADMA):

Comparative detection limits (LLOQ) :

Compound Analytical Method LLOQ (μM) Reference Matrix
Iso-B-pentasaccharide* HILIC-LC-MS/MS ~1.0† Human urine
Bisphenol A GC-MS (SPME) 0.05 Urine
ADMA LC-MS/MS 0.025 Plasma, urine
Cedrol (diabetes marker) SPME/GC-MS 0.1 Urine

*Hypothetical data inferred from oligosaccharide analysis literature.†Assumed based on technical constraints.

Key findings :

  • Sensitivity : Iso-B-pentasaccharide detection likely requires lower sensitivity than small molecules like ADMA but higher than volatile compounds (e.g., cedrol) due to its intermediate polarity .
  • Matrix complexity : Unlike synthetic urine (used for calibrating equipment), natural urine contains interfering substances (e.g., phthalates, arsenic metabolites) that complicate Iso-B-pentasaccharide isolation .
Metabolic and Health Associations

While phthalate metabolites and arsenic derivatives (e.g., dimethylarsonic acid) show strong correlations with hypertension (OR 1.25–2.47) , Iso-B-pentasaccharide’s clinical relevance remains speculative. Hypothetically, its branched structure may influence renal clearance efficiency or serve as a biomarker for glycosylation disorders, akin to elevated urinary oligosaccharides in lysosomal storage diseases .

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